

The Therapeutic Potential of DS21360717: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: **DS21360717**

Cat. No.: **B10815245**

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An In-depth Analysis of a Novel FER Tyrosine Kinase Inhibitor for Oncological Applications

DS21360717 is a potent and selective, orally active small-molecule inhibitor of Feline Sarcoma (FES)-related tyrosine kinase (FER).^[1] Emerging as a promising candidate from the pyrido-pyridazinone chemical scaffold, this compound has demonstrated significant antitumor activity in preclinical models, positioning it as a compelling agent for further investigation in oncology.^{[2][3]} This technical guide provides a comprehensive overview of the therapeutic potential of **DS21360717**, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies underpinning its evaluation.

Core Mechanism of Action: Targeting FER Kinase

DS21360717 exerts its therapeutic effect through the direct inhibition of FER, a non-receptor tyrosine kinase implicated in various cellular processes critical to cancer progression, including cell adhesion, migration, and invasion.^{[2][4]} By binding to the ATP-binding site of the FER kinase domain, **DS21360717** blocks its catalytic activity, thereby disrupting downstream signaling pathways that promote tumor growth and metastasis. This targeted approach suggests a potential for a favorable therapeutic window, minimizing off-target effects.

Preclinical Efficacy: In Vitro Potency and In Vivo Antitumor Activity

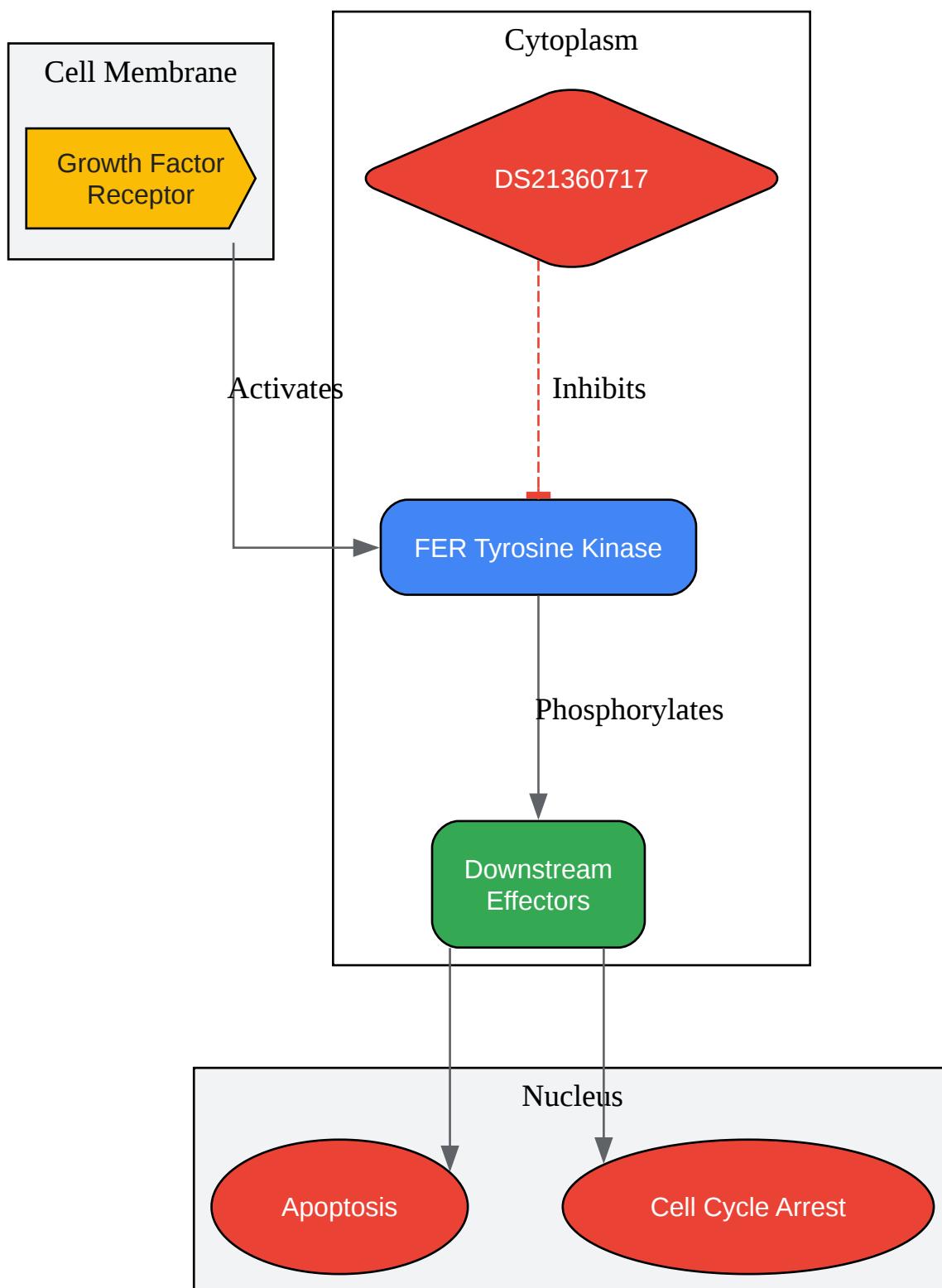
DS21360717 has demonstrated potent inhibition of FER kinase in biochemical assays and significant antitumor effects in a cellular model of FER-dependent cancer. The key quantitative data from these preclinical studies are summarized below.

Quantitative Preclinical Data for DS21360717

Parameter	Value	Experimental System	Reference
FER Kinase Inhibition (IC ₅₀)	0.49 nM	Biochemical Assay	[1]
In Vivo Efficacy	Dose-dependent antitumor effect	Ba/F3-FER Subcutaneous Tumor Model	[5] [6]

Signaling Pathway of FER Kinase Inhibition by DS21360717

The primary mechanism of action of **DS21360717** is the inhibition of FER tyrosine kinase. This disruption of FER activity is hypothesized to lead to the induction of apoptosis and cell cycle arrest in cancer cells. The following diagram illustrates the proposed signaling pathway.



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FER Kinase Inhibition by **DS21360717**.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of these findings. The following sections outline the probable protocols for the key experiments cited in the evaluation of **DS21360717**, based on standard practices in the field.

FER Kinase Inhibition Assay (Biochemical)

This assay is designed to quantify the direct inhibitory effect of **DS21360717** on the enzymatic activity of FER kinase.

Materials:

- Recombinant human FER kinase
- ATP
- Biotinylated peptide substrate
- **DS21360717** (various concentrations)
- Kinase buffer
- Streptavidin-coated plates
- Europium-labeled anti-phosphotyrosine antibody
- Time-resolved fluorescence (TRF) reader

Procedure:

- Prepare a reaction mixture containing FER kinase, the peptide substrate, and varying concentrations of **DS21360717** in a kinase buffer.
- Initiate the kinase reaction by adding ATP.
- Incubate the mixture at room temperature for a specified period (e.g., 60 minutes).
- Stop the reaction by adding a solution containing EDTA.

- Transfer the reaction mixture to streptavidin-coated microplates and incubate to allow the biotinylated peptide to bind.
- Wash the plates to remove unbound components.
- Add a europium-labeled anti-phosphotyrosine antibody and incubate to allow binding to the phosphorylated substrate.
- After a final wash, measure the time-resolved fluorescence.
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the **DS21360717** concentration.

In Vivo Antitumor Efficacy Study: Ba/F3-FER Subcutaneous Tumor Model

This in vivo model is used to assess the antitumor activity of **DS21360717** in a living organism.

Animal Model:

- Immunodeficient mice (e.g., BALB/c nude mice)

Cell Line:

- Ba/F3 cells engineered to express human FER (Ba/F3-FER)

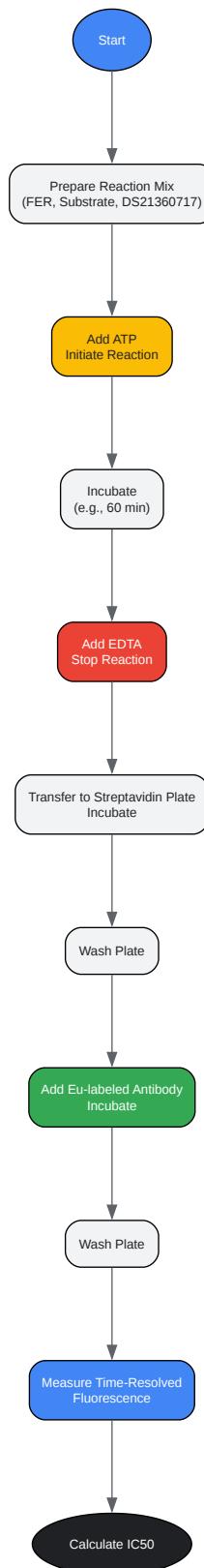
Procedure:

- Subcutaneously implant Ba/F3-FER cells into the flank of the immunodeficient mice.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize the mice into vehicle control and treatment groups.
- Administer **DS21360717** orally at various dose levels to the treatment groups daily for a specified period (e.g., 14-21 days).
- Administer the vehicle to the control group following the same schedule.

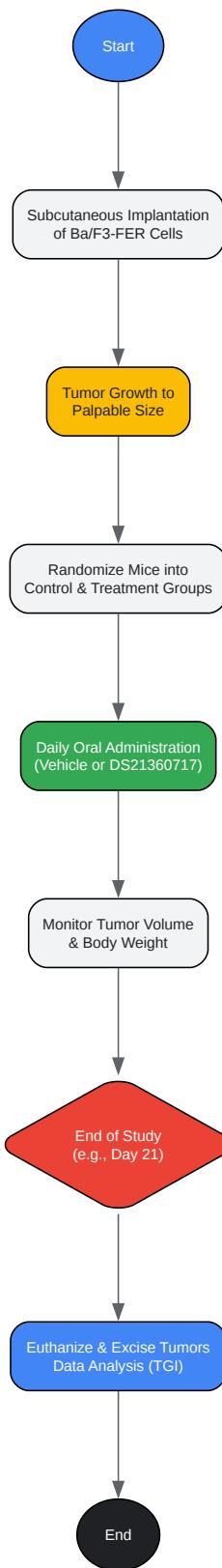
- Monitor tumor volume and body weight regularly throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, biomarker analysis).
- Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Experimental Workflow Diagrams

The following diagrams provide a visual representation of the key experimental workflows.

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FER Kinase Inhibition Assay Workflow.



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In Vivo Antitumor Efficacy Workflow.

Conclusion and Future Directions

DS21360717 is a promising, potent inhibitor of FER tyrosine kinase with demonstrated preclinical antitumor activity. Its targeted mechanism of action suggests potential for efficacy in cancers where FER signaling is a key driver of disease progression. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as to explore its efficacy in a broader range of cancer models. The optimization of this scaffold has already led to the development of next-generation compounds with improved properties, highlighting the therapeutic potential of this chemical series. The data presented in this guide provide a solid foundation for the continued development of **DS21360717** and related compounds as novel cancer therapeutics.

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